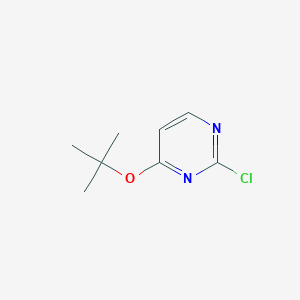
4-(tert-Butoxy)-2-chloropyrimidine
説明
Synthesis Analysis
The synthesis of tert-butyl substituted compounds involves various strategies, including electrochemical methods and microwave-assisted syntheses. For instance, the electrochemical oxidation of 4-tert-butylcatechol in the presence of barbituric acid derivatives leads to the formation of spiropyrimidine derivatives, indicating a potential pathway for the synthesis of pyrimidine compounds with tert-butyl groups . Additionally, microwave-assisted synthesis has been described as an efficient method for producing tert-butyl substituted pyrimidine derivatives, suggesting that similar methods could be applicable for synthesizing 4-(tert-Butoxy)-2-chloropyrimidine .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be complex, as seen in the crystal structure of a tert-butyl substituted pyridazinone, which exhibits inter- and intramolecular hydrogen bonding . This suggests that 4-(tert-Butoxy)-2-chloropyrimidine may also exhibit specific structural features such as hydrogen bonding, which could influence its chemical behavior and interactions.
Chemical Reactions Analysis
Tert-butyl groups can influence the reactivity of compounds in various ways. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells affects the surface charge of TiO2 and decreases electron recombination, which is indicative of the impact that tert-butyl groups can have on chemical reactions . This implies that the tert-butoxy group in 4-(tert-Butoxy)-2-chloropyrimidine could similarly affect its reactivity in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds can vary widely. The presence of tert-butyl groups can affect properties such as solubility, boiling point, and stability. For instance, the presence of tert-butyl groups in terpyridyl derivatives has been shown to facilitate the synthesis of bifunctional chelates, which could be relevant to the properties of 4-(tert-Butoxy)-2-chloropyrimidine . Additionally, the antibacterial and anti-inflammatory activities of tert-butyl substituted pyrimidine derivatives suggest that 4-(tert-Butoxy)-2-chloropyrimidine may also possess biological activities worth exploring .
Safety And Hazards
将来の方向性
The future directions in the research of compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine could involve further investigation into their synthesis, characterization, and potential applications . For instance, the synthesis of well-defined poly(styrene)-b-poly(p-tert-butoxystyrene) multiblock copolymer from poly(alkoxyamine) macroinitiator represents a novel approach in this field .
特性
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBNKHDNDRSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270315 | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)-2-chloropyrimidine | |
CAS RN |
614729-28-1 | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614729-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

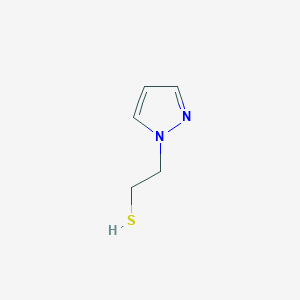
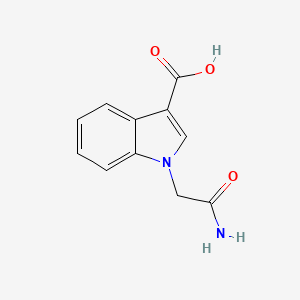
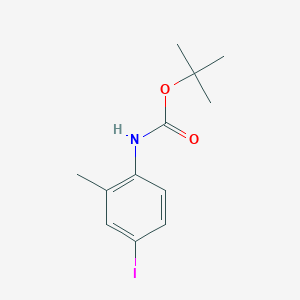
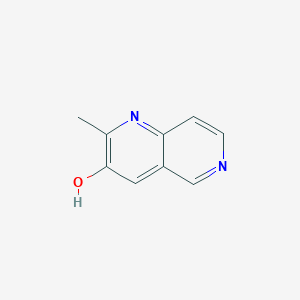
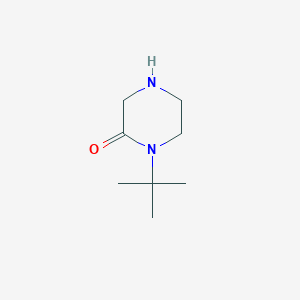
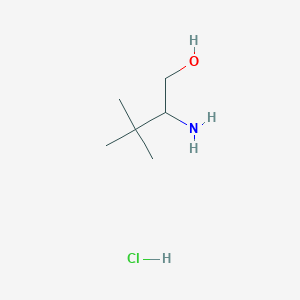
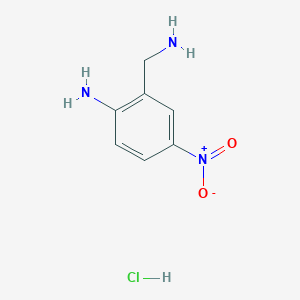
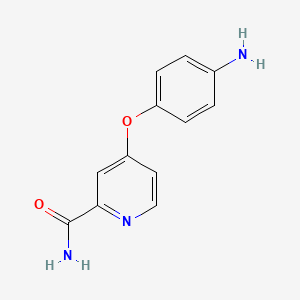
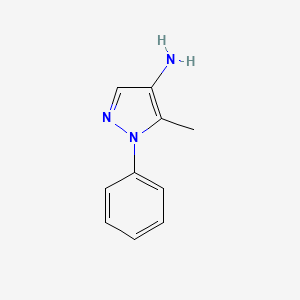
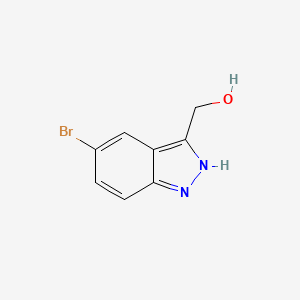
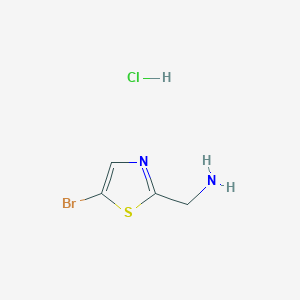
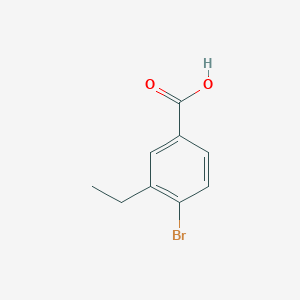
![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)